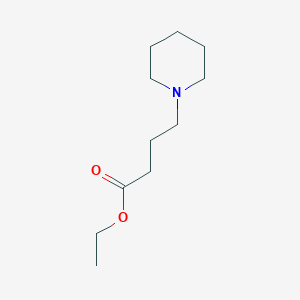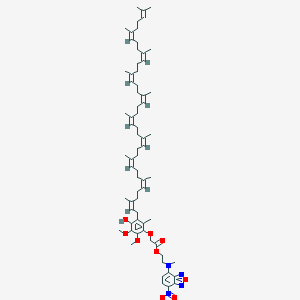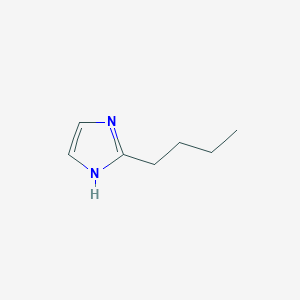
1-Butyl-1H-imidazole-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-1H-imidazole-5-carbonyl chloride is a chemical compound that belongs to the class of imidazole derivatives. This compound is widely used in scientific research as a reagent for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 1-Butyl-1H-imidazole-5-carbonyl chloride is not well understood. However, it is believed that this compound reacts with various organic compounds to form imidazole derivatives. These imidazole derivatives have a wide range of biological activities, which are dependent on their chemical structure.
Effets Biochimiques Et Physiologiques
1-Butyl-1H-imidazole-5-carbonyl chloride does not have any known biochemical or physiological effects. However, the imidazole derivatives synthesized using this compound have various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-Butyl-1H-imidazole-5-carbonyl chloride is a useful reagent for the synthesis of various organic compounds. It is relatively easy to synthesize and purify, and it is widely available. However, it is important to handle this compound with care as it is toxic and can cause skin and eye irritation.
Orientations Futures
1-Butyl-1H-imidazole-5-carbonyl chloride has potential applications in the synthesis of various organic compounds with biological activities. Future research could focus on the synthesis of novel imidazole derivatives using this compound and their biological activities. In addition, the mechanism of action of this compound could be further elucidated to better understand its role in the synthesis of imidazole derivatives.
Méthodes De Synthèse
1-Butyl-1H-imidazole-5-carbonyl chloride can be synthesized by reacting 1-Butyl-1H-imidazole-5-carboxylic acid with thionyl chloride. The reaction takes place in the presence of a catalyst such as dimethylformamide (DMF) or triethylamine (TEA). The product is obtained after purification by crystallization or column chromatography.
Applications De Recherche Scientifique
1-Butyl-1H-imidazole-5-carbonyl chloride is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is used in the synthesis of imidazole derivatives, which have a wide range of biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. It is also used in the synthesis of heterocyclic compounds, which have potential applications in the pharmaceutical industry.
Propriétés
Numéro CAS |
123451-26-3 |
|---|---|
Nom du produit |
1-Butyl-1H-imidazole-5-carbonyl chloride |
Formule moléculaire |
C8H11ClN2O |
Poids moléculaire |
186.64 g/mol |
Nom IUPAC |
3-butylimidazole-4-carbonyl chloride |
InChI |
InChI=1S/C8H11ClN2O/c1-2-3-4-11-6-10-5-7(11)8(9)12/h5-6H,2-4H2,1H3 |
Clé InChI |
OSTVECXMRLBNFG-UHFFFAOYSA-N |
SMILES |
CCCCN1C=NC=C1C(=O)Cl |
SMILES canonique |
CCCCN1C=NC=C1C(=O)Cl |
Synonymes |
1H-Imidazole-5-carbonyl chloride, 1-butyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45904.png)


![6-[3-Acetamido-2-[6-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-4-yl]oxy-2-carboxy-4,5-dihydroxy-tetrahydropyran-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)tetrahydropyran-4-yl]oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid](/img/structure/B45909.png)
![Methyl (2E,4E)-5-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]penta-2,4-dienoate](/img/structure/B45912.png)







